Tyrocidine B hydrochloride Tyrocidine B hydrochloride
Brand Name: Vulcanchem
CAS No.: 27805-48-7
VCID: VC17124639
InChI: InChI=1S/C68H88N14O13.ClH/c1-38(2)31-49-61(88)80-54(34-41-17-9-6-10-18-41)68(95)82-30-14-22-55(82)66(93)79-52(35-43-37-72-46-20-12-11-19-45(43)46)63(90)77-50(32-40-15-7-5-8-16-40)62(89)78-53(36-57(71)85)64(91)73-48(27-28-56(70)84)60(87)76-51(33-42-23-25-44(83)26-24-42)65(92)81-58(39(3)4)67(94)74-47(21-13-29-69)59(86)75-49;/h5-12,15-20,23-26,37-39,47-55,58,72,83H,13-14,21-22,27-36,69H2,1-4H3,(H2,70,84)(H2,71,85)(H,73,91)(H,74,94)(H,75,86)(H,76,87)(H,77,90)(H,78,89)(H,79,93)(H,80,88)(H,81,92);1H/t47-,48-,49-,50+,51-,52-,53-,54+,55-,58-;/m0./s1
SMILES:
Molecular Formula: C68H89ClN14O13
Molecular Weight: 1346.0 g/mol

Tyrocidine B hydrochloride

CAS No.: 27805-48-7

Cat. No.: VC17124639

Molecular Formula: C68H89ClN14O13

Molecular Weight: 1346.0 g/mol

* For research use only. Not for human or veterinary use.

Tyrocidine B hydrochloride - 27805-48-7

Specification

CAS No. 27805-48-7
Molecular Formula C68H89ClN14O13
Molecular Weight 1346.0 g/mol
IUPAC Name 3-[(3R,6S,9S,12S,15S,18S,21S,24R,27S,30S)-21-(2-amino-2-oxoethyl)-9-(3-aminopropyl)-3,24-dibenzyl-15-[(4-hydroxyphenyl)methyl]-27-(1H-indol-3-ylmethyl)-6-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29-decaoxo-12-propan-2-yl-1,4,7,10,13,16,19,22,25,28-decazabicyclo[28.3.0]tritriacontan-18-yl]propanamide;hydrochloride
Standard InChI InChI=1S/C68H88N14O13.ClH/c1-38(2)31-49-61(88)80-54(34-41-17-9-6-10-18-41)68(95)82-30-14-22-55(82)66(93)79-52(35-43-37-72-46-20-12-11-19-45(43)46)63(90)77-50(32-40-15-7-5-8-16-40)62(89)78-53(36-57(71)85)64(91)73-48(27-28-56(70)84)60(87)76-51(33-42-23-25-44(83)26-24-42)65(92)81-58(39(3)4)67(94)74-47(21-13-29-69)59(86)75-49;/h5-12,15-20,23-26,37-39,47-55,58,72,83H,13-14,21-22,27-36,69H2,1-4H3,(H2,70,84)(H2,71,85)(H,73,91)(H,74,94)(H,75,86)(H,76,87)(H,77,90)(H,78,89)(H,79,93)(H,80,88)(H,81,92);1H/t47-,48-,49-,50+,51-,52-,53-,54+,55-,58-;/m0./s1
Standard InChI Key HPSYEUWVZQCAGA-QFVYNLTOSA-N
Isomeric SMILES CC(C)C[C@H]1C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN)C(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(=O)N)CC4=CC=CC=C4)CC5=CNC6=CC=CC=C65)CC7=CC=CC=C7.Cl
Canonical SMILES CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(=O)N)CC4=CC=CC=C4)CC5=CNC6=CC=CC=C65)CC7=CC=CC=C7.Cl

Introduction

Chemical Structure and Molecular Properties

Tyrocidine B hydrochloride is a homodetic cyclic decapeptide, meaning its ten amino acid residues are linked head-to-tail via peptide bonds to form a macrocyclic structure . The sequence comprises a combination of L- and D-configured amino acids: D-Phe, L-Pro, L-Trp, D-Phe, L-Asn, L-Gln, L-Tyr, L-Val, L-Orn, and L-Leu . The hydrochloride form introduces a chloride ion, modifying its solubility and stability for research applications.

Structural Features

The IUPAC name of Tyrocidine B hydrochloride is:
3-[(3R,6S,9S,12S,15S,18S,21S,24R,27S,30S)-21-(2-amino-2-oxoethyl)-9-(3-aminopropyl)-3,24-dibenzyl-15-[(4-hydroxyphenyl)methyl]-27-(1H-indol-3-ylmethyl)-6-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29-decaoxo-12-propan-2-yl-1,4,7,10,13,16,19,22,25,28-decazabicyclo[28.3.0]tritriacontan-18-yl]propanamide;hydrochloride3\text{-}[(3R,6S,9S,12S,15S,18S,21S,24R,27S,30S)\text{-}21\text{-}(2\text{-}amino\text{-}2\text{-}oxoethyl)\text{-}9\text{-}(3\text{-}aminopropyl)\text{-}3,24\text{-}dibenzyl\text{-}15\text{-}[(4\text{-}hydroxyphenyl)\text{methyl}]\text{-}27\text{-}(1H\text{-}indol\text{-}3\text{-}ylmethyl)\text{-}6\text{-}(2\text{-}methylpropyl)\text{-}2,5,8,11,14,17,20,23,26,29\text{-}decaoxo\text{-}12\text{-}propan\text{-}2\text{-}yl\text{-}1,4,7,10,13,16,19,22,25,28\text{-}decazabicyclo[28.3.0]\text{tritriacontan}\text{-}18\text{-}yl]\text{propanamide;\text{hydrochloride}}.

The molecule’s amphipathic nature arises from alternating hydrophobic (e.g., D-Phe, L-Leu) and hydrophilic (e.g., L-Asn, L-Gln) residues, enabling interactions with lipid bilayers . X-ray crystallography of the related Tyrocidine A reveals a curved antiparallel β-sheet dimer, a feature likely conserved in Tyrocidine B due to sequence homology .

Table 1: Key Molecular Properties of Tyrocidine B Hydrochloride

PropertyValueSource
Molecular FormulaC68H89ClN14O13\text{C}_{68}\text{H}_{89}\text{ClN}_{14}\text{O}_{13}
Molecular Weight1346.0 g/mol
Hydrogen Bond Donors14
Hydrogen Bond Acceptors14
Rotatable Bonds19
XLogP32.9

Mechanism of Action

Tyrocidine B hydrochloride exerts its bactericidal effects primarily by disrupting membrane integrity. It binds to the lipid bilayer of Gram-positive bacteria, inducing pore formation and subsequent cell lysis. Surface plasmon resonance (SPR) studies demonstrate a high affinity for bacterial membrane mimetics, with an apparent dissociation constant (KdK_d) in the nanomolar range . Fluorescence assays further reveal that tyrocidine induces potassium efflux, a hallmark of membrane depolarization .

Interaction with Membrane Components

The amphipathic structure enables Tyrocidine B to embed its hydrophobic residues into the lipid bilayer while polar groups interact with phospholipid headgroups. This dual interaction destabilizes the membrane, leading to increased permeability and ion leakage . Comparative studies with Tyrocidine A suggest that dimerization enhances membrane binding efficacy, though this remains to be confirmed for Tyrocidine B .

Synthesis and Production

Tyrocidine B hydrochloride is synthesized via two primary methods:

Solid-Phase Peptide Synthesis (SPPS)

SPPS allows precise control over amino acid sequence and stereochemistry. The process involves iterative coupling of Fmoc-protected amino acids to a resin, followed by cyclization and cleavage to yield the cyclic decapeptide. Post-synthetic purification via HPLC ensures high purity, critical for research applications.

Bacterial Extraction

Comparative Analysis with Other Antibiotics

Tyrocidine B hydrochloride shares functional similarities with polymyxin B and gramicidin D but differs in target specificity.

Table 2: Inhibitory Effects on PHB Granule-Associated Enzymes

AntibioticInhibition of PHB EnzymeSource
Tyrocidine BYes
Gramicidin DYes
Polymyxin BNo

This table highlights Tyrocidine B’s unique ability to interfere with polyhydroxybutyrate (PHB) metabolism, a pathway critical for bacterial energy storage.

Research Findings and Clinical Implications

Structural Insights from Tyrocidine A

While Tyrocidine B-specific crystallographic data are lacking, the high-resolution structure of Tyrocidine A (0.95 Å) provides a template for understanding its congener. The dimeric β-sheet motif facilitates membrane insertion, suggesting conserved functionality across tyrocidines .

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